molecular formula C6H4BBrCl2 B14009121 (4-Bromophenyl)(dichloro)borane CAS No. 4250-49-1

(4-Bromophenyl)(dichloro)borane

Cat. No.: B14009121
CAS No.: 4250-49-1
M. Wt: 237.72 g/mol
InChI Key: HWXPKMJHFMZILM-UHFFFAOYSA-N
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Description

Historical Context and Significance of Boron-Containing Compounds in Synthetic Chemistry

The journey of organoboron chemistry began in the early 20th century, but it was the groundbreaking work of Herbert C. Brown and his colleagues in the 1950s and 1960s that truly propelled the field forward. numberanalytics.com Brown's discovery of the hydroboration reaction, a process that adds a boron-hydrogen bond to an alkene or alkyne, provided a simple and effective route to organoboranes. thieme.de This discovery was so significant that it earned him a share of the 1979 Nobel Prize in Chemistry. acs.org

Initially, the importance of organoboranes was not widely recognized. thieme.de However, their ability to undergo a vast array of chemical transformations has made them a cornerstone of modern organic synthesis. numberanalytics.comthieme.de These compounds are crucial in the pharmaceutical and agrochemical industries for creating new molecules with potential biological activity. thieme.denih.gov The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds to form carbon-carbon bonds, is a prime example of their impact, accounting for a significant portion of reactions in the pharmaceutical sector. nih.gov

Unique Reactivity and Versatility of Dichloroboranes as Electrophilic Boron Species

Organoboron compounds, particularly those with the general formula BRnH3−n, exhibit a wide range of reactivity. wikipedia.org Triorganoboranes (R3B) are generally stable and only weakly Lewis acidic. wikipedia.org However, the presence of electronegative substituents, such as chlorine atoms in dichloroboranes (RBCl2), significantly alters their properties.

The carbon-boron bond has low polarity, but the boron atom in organoboranes often has an incomplete octet of electrons, making them strong electrophiles. wikipedia.org Dichloroboranes are particularly potent electrophilic species due to the electron-withdrawing nature of the two chlorine atoms. This high electrophilicity makes them highly reactive towards a variety of nucleophiles. umich.eduresearchgate.net While boron compounds are traditionally known as electrophiles, some have been shown to exhibit nucleophilic character as well. researchgate.netchemistryworld.com

The reactivity of dichloroboranes allows them to participate in a range of chemical transformations. For instance, they readily react with organic azides to form secondary amines or N-alkyl- and N-arylaziridines, demonstrating their utility in synthesizing nitrogen-containing compounds. acs.orgacs.org The reaction with α,β-unsaturated o-aryl azides can lead to the formation of 1,2-dihydro-N-phenyl-1-azo-2-borabenzenes. rsc.org

Positioning of (4-Bromophenyl)(dichloro)borane within Contemporary Organoboron Research

This compound is a specific example of an aryldichloroborane that has found a niche in modern organoboron research. Its structure incorporates a bromine atom on the phenyl ring, which provides a handle for further chemical modifications, most notably through cross-coupling reactions.

The presence of the bromine atom makes this compound a valuable building block in the synthesis of more complex molecules. Researchers utilize the bromine atom as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This allows for the formation of new carbon-carbon bonds by coupling the (4-bromophenyl) moiety with various other organic fragments. mdpi.comresearchgate.netlibretexts.orgorganic-chemistry.orglibretexts.org

Overview of Key Research Areas Explored for this compound

The primary area of research involving this compound revolves around its application in Suzuki-Miyaura cross-coupling reactions . This powerful reaction allows for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. mdpi.comresearchgate.netresearchgate.net

In a typical Suzuki-Miyaura reaction, an organoboron compound (like a boronic acid derived from this compound) is coupled with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orglibretexts.org The bromine atom on the phenyl ring of this compound can itself be the site of coupling, or the dichloroboryl group can be converted to a boronic acid or ester for subsequent coupling reactions.

Research in this area often focuses on optimizing reaction conditions, such as the choice of catalyst, base, and solvent, to achieve high yields and selectivity. mdpi.comresearchgate.net The development of new and efficient methods for these transformations continues to be an active area of investigation. wipo.int

Properties

CAS No.

4250-49-1

Molecular Formula

C6H4BBrCl2

Molecular Weight

237.72 g/mol

IUPAC Name

(4-bromophenyl)-dichloroborane

InChI

InChI=1S/C6H4BBrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H

InChI Key

HWXPKMJHFMZILM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Br)(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromophenyl Dichloro Borane

Direct Synthesis Approaches to Aryldichloroboranes

Direct methods for the preparation of aryldichloroboranes offer an efficient route to these valuable reagents, often minimizing the number of synthetic steps.

Reactions Involving Boron Trihalides (e.g., BCl3)

One of the foundational methods for synthesizing aryldichloroboranes involves the direct reaction of an aromatic compound with a boron trihalide, most commonly boron trichloride (B1173362) (BCl₃). This electrophilic aromatic substitution reaction, however, often requires harsh conditions and can suffer from a lack of selectivity with substituted aromatic rings. The direct reaction of bromobenzene (B47551) with boron trichloride to produce (4-bromophenyl)(dichloro)borane is challenging and less commonly employed due to the deactivating nature of the bromine substituent.

A historical method for the preparation of diboron (B99234) tetrachloride (B₂Cl₄), a related boron halide, involved creating an electric arc across zinc electrodes submerged in liquid boron trichloride. acs.org This highlights the reactive nature of boron trihalides and the specialized conditions that can be required for their reactions.

Direct Borylation Strategies for Substituted Aromatics

More contemporary direct borylation methods aim to overcome the limitations of traditional electrophilic substitution. These strategies often employ transition metal catalysts to achieve C-H activation and subsequent borylation. While highly effective for producing boronic esters, the direct conversion to dichloroboranes is an area of ongoing research. These methods offer the potential for high regioselectivity in the borylation of substituted aromatics like bromobenzene, which would be a significant advantage for the synthesis of this compound.

Synthesis via Organometallic Precursors

The use of organometallic reagents is a cornerstone of C-B bond formation, providing reliable and versatile pathways to aryldichloroboranes.

Grignard Reagent Mediated Routes to C-B Bond Formation

A widely utilized method for the synthesis of this compound involves the use of a Grignard reagent. In this approach, 4-bromophenylmagnesium bromide is first prepared by reacting 1,4-dibromobenzene (B42075) with magnesium metal. This Grignard reagent is then reacted with boron trichloride to yield the desired product. The carbon-magnesium bond of the Grignard reagent is nucleophilic and readily attacks the electrophilic boron center of BCl₃, displacing a chloride ion. youtube.com

The selectivity of Grignard reagent formation is a key consideration. For instance, in the preparation of a Grignard reagent from 1-bromo-4-chlorobenzene, the more reactive bromine atom selectively forms the organomagnesium species. walisongo.ac.id This principle is crucial when starting from dihalogenated precursors to ensure the desired regiochemistry. The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Synthesis of Arylboronic Acids via Grignard Reagents and Diisopropylaminoborane

Starting MaterialProductYield (%)
p-Tolyl bromidep-Tolylboronic acid95
1-Naphthyl bromide1-Naphthylboronic acid92
2-Thienyl chloride2-Thienylboronic acid88

This table is based on a general procedure for the synthesis of arylboronic acids from Grignard reagents and diisopropylaminoborane, followed by hydrolysis. clockss.org The synthesis of this compound would follow a similar initial Grignard formation and reaction with a boron electrophile.

Organolithium and Other Metal-Organic Precursors

Organolithium reagents provide a powerful alternative to Grignard reagents for the synthesis of aryldichloroboranes. wikipedia.orgsigmaaldrich.com 4-Bromophenyllithium can be generated from 1,4-dibromobenzene via lithium-halogen exchange, typically using n-butyllithium at low temperatures. The resulting organolithium species is a potent nucleophile that reacts efficiently with boron trichloride. wikipedia.org

The high reactivity of organolithium reagents necessitates careful control of reaction conditions to avoid side reactions. taylorandfrancis.com For instance, the reaction is often performed at very low temperatures (e.g., -78 °C) to ensure selectivity. wikipedia.org The choice between a Grignard and an organolithium route may depend on the presence of other functional groups in the molecule and the desired reactivity profile.

Functional Group Tolerance and Selectivity in this compound Synthesis

The synthesis of this compound, particularly through organometallic routes, requires careful consideration of functional group tolerance.

Grignard and organolithium reagents are highly basic and nucleophilic, making them incompatible with acidic protons (e.g., alcohols, carboxylic acids) and many electrophilic functional groups (e.g., ketones, esters, aldehydes). youtube.comtaylorandfrancis.com In the context of synthesizing this compound from a precursor containing such groups, protection strategies would be necessary.

However, the methods described for the synthesis of this compound from 1,4-dibromobenzene exhibit excellent selectivity. The key is the selective formation of the mono-organometallic species. In the Grignard reaction, controlling the stoichiometry of magnesium is crucial. In the organolithium route, the lithium-halogen exchange is typically fast and selective for bromine over other halogens if present.

For instance, the Sonogashira reaction between 1-bromo-4-iodobenzene (B50087) and a terminal alkyne demonstrates the selective reactivity of the iodine atom over the bromine atom, allowing for monofunctionalization. taylorandfrancis.com A similar principle of differential reactivity governs the selective formation of the organometallic precursor to this compound from dihaloaromatic starting materials.

Challenges and Innovations in High-Yield and Purity Synthesis of Dichloroboranes

The synthesis of aryl(dichloro)boranes is not without its difficulties. Key challenges include the management of highly reactive intermediates, the prevention of side reactions, and the effective purification of the final product. Innovations in this field are continuously sought to enhance efficiency, safety, and scalability.

A significant hurdle in the synthesis of dichloroboranes is the formation of byproducts. For instance, in the common synthesis route involving the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with boron trichloride, over-alkylation or -arylation can lead to the formation of diaryl(chloro)boranes and triarylboranes. This necessitates careful control of stoichiometry and reaction conditions to favor the formation of the desired monoaryl product.

Furthermore, the purification of dichloroboranes presents a considerable challenge. Their sensitivity to moisture and air requires the use of anhydrous and inert atmosphere techniques throughout the synthesis and purification process. Distillation is a common purification method, but the thermal stability of the compound and the potential for redistribution reactions at elevated temperatures must be carefully considered.

Innovations to address these challenges include the development of alternative synthetic routes that offer greater selectivity and milder reaction conditions. These can involve the use of organotin or organosilicon reagents, which often exhibit more controlled reactivity compared to their organolithium or Grignard counterparts. Additionally, redistribution reactions between a triarylborane and boron trichloride can be employed to furnish the desired dichloroborane, often with high selectivity.

Recent advancements have also focused on the development of catalytic methods for the synthesis of boronic acids and their derivatives, which can subsequently be converted to dichloroboranes. While direct catalytic synthesis of aryl(dichloro)boranes remains an area of active research, these indirect methods provide valuable alternatives to traditional stoichiometric approaches.

The following table summarizes some of the challenges and corresponding innovative approaches in the synthesis of dichloroboranes:

ChallengeInnovative Approach
Side Product Formation (e.g., diaryl- and triarylboranes) Precise control of stoichiometry and reaction temperature. Use of less reactive organometallic reagents (e.g., organotins, organosilicons).
Sensitivity to Air and Moisture Strict adherence to anhydrous and inert atmosphere techniques (e.g., Schlenk line, glovebox).
Purification Difficulties Fractional distillation under reduced pressure. Crystallization from non-polar solvents at low temperatures.
Harsh Reaction Conditions Development of catalytic methods and milder reaction protocols.
Limited Functional Group Tolerance Exploration of alternative synthetic routes with broader functional group compatibility.

The continuous evolution of synthetic methodologies is paramount for the advancement of fields that rely on high-purity organoboron reagents. The ongoing efforts to overcome the challenges associated with the synthesis of compounds like this compound will undoubtedly lead to more efficient, scalable, and sustainable chemical processes.

Reactivity Profiles and Mechanistic Investigations of 4 Bromophenyl Dichloro Borane

Lewis Acidity and Electrophilic Character of the Boron Center in (4-Bromophenyl)(dichloro)borane

The boron atom in this compound possesses a vacant p-orbital, rendering it a potent Lewis acid and an electrophile. This inherent electron deficiency is the driving force behind much of its chemistry.

Coordination Chemistry with Lewis Bases

As a Lewis acid, this compound readily forms adducts with a variety of Lewis bases. These bases, which are electron-pair donors, coordinate to the boron center, satisfying its electron deficiency. This interaction is fundamental to its role in catalysis and as a synthetic intermediate. For instance, the formation of a Lewis acid-base adduct with a substrate can activate it towards subsequent reactions. cardiff.ac.uk The strength and stability of these adducts are influenced by the nature of the Lewis base, with stronger bases forming more stable complexes.

Influence of Halogen and Aryl Substituents on Lewis Acidity

The Lewis acidity of the boron center in this compound is significantly influenced by its substituents. The two chlorine atoms are strongly electron-withdrawing, which greatly enhances the electrophilicity of the boron atom. The 4-bromophenyl group also contributes to the electronic properties of the molecule.

Computational studies and experimental methods, such as the Gutmann-Beckett method, are employed to quantify and compare the Lewis acidity of different boranes. cardiff.ac.ukresearchgate.net The electron-withdrawing nature of the substituents in this compound makes it a stronger Lewis acid compared to analogous triarylboranes or alkylboranes. latrobe.edu.auchemrxiv.org The trend in Lewis acidity is often correlated with the electron-withdrawing power of the substituents, with more electronegative groups leading to a more Lewis acidic boron center. latrobe.edu.aulibretexts.org

Nucleophilic Additions and Substitution Reactions at the Boron Center

The electrophilic boron center in this compound is susceptible to attack by nucleophiles. These reactions can proceed via either addition or substitution pathways. In a nucleophilic addition, the nucleophile coordinates to the boron atom, forming a tetracoordinate boronate species. In a nucleophilic substitution, one of the chloro substituents is displaced by the incoming nucleophile.

The facility of these reactions is dependent on the strength of the nucleophile and the reaction conditions. Stronger nucleophiles will more readily attack the boron center. The presence of Lewis acids can further enhance the electrophilicity of the boron, promoting nucleophilic attack. mdpi.com These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups onto the boron atom. For instance, reaction with Grignard reagents can lead to the formation of new carbon-boron bonds. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound is a valuable precursor for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through cross-coupling reactions and, to a lesser extent, metal-free pathways.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type, other transition metal-catalyzed pathways)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. libretexts.org In this reaction, an organoboron compound, such as a boronic acid or its derivative, couples with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com this compound can be readily converted to the corresponding boronic acid, (4-bromophenyl)boronic acid, which is a key substrate for Suzuki-Miyaura reactions. smolecule.com

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org

The reactivity of the organoboron reagent in the transmetalation step is influenced by its Lewis acidity; more Lewis acidic boranes tend to be more reactive. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings. libretexts.orgmdpi.com While palladium catalysts are most common, other transition metals like nickel have also been employed, sometimes offering complementary reactivity. libretexts.org

Key Components and Their Roles in Suzuki-Miyaura Coupling
ComponentFunctionExample(s)
Organoboron ReagentSource of the second organic fragment(4-Bromophenyl)boronic acid (derived from this compound)
OrganohalideSource of the first organic fragmentAryl or vinyl halides
CatalystFacilitates the reaction cyclePd(PPh₃)₄, Pd(OAc)₂
BaseActivates the organoboron reagent for transmetalationK₂CO₃, K₃PO₄, NaOH
SolventProvides the reaction mediumToluene, Dioxane, THF/H₂O

Metal-Free Carbon-Carbon and Carbon-Heteroatom Bond Formation

While less common than transition-metal-catalyzed methods, there is growing interest in developing metal-free bond-forming reactions. acs.org For organoboron compounds, these reactions often rely on the inherent reactivity of the boron center. For example, under certain conditions, organoboranes can participate in reactions that proceed through radical or ionic intermediates, enabling the formation of new bonds without the need for a transition metal catalyst. researchgate.net Research in this area is ongoing, with the aim of developing more sustainable and cost-effective synthetic methodologies. researchgate.netnsf.gov

Hydroboration Reactions Mediated by this compound Derivatives

This compound, as a dichloroborane, can participate in hydroboration reactions, a fundamental process in organic synthesis for the conversion of alkenes and alkynes into organoboranes, which are versatile intermediates. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The hydroboration reaction involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. wikipedia.orgmasterorganicchemistry.com

The general mechanism of hydroboration is a concerted, syn-addition where the boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov regioselectivity), and the hydrogen atom adds to the more substituted carbon. wikipedia.orgnumberanalytics.comwikipedia.org This regioselectivity is primarily driven by the electrophilic nature of the boron atom, which is attracted to the more electron-rich, less sterically hindered carbon of the alkene. numberanalytics.com The reaction proceeds through a four-membered transition state. wikipedia.org

While this compound itself is not typically the direct hydroborating agent, its derivatives, often generated in situ, are reactive. Dichloroboranes, in general, are highly reactive hydroborating agents. Their reactivity can be modulated by the formation of complexes with Lewis bases. organic-chemistry.org For instance, chloroborane-Lewis base adducts have been shown to be effective in the hydroboration of terminal alkenes. organic-chemistry.org

The hydroboration of alkenes with dichloroborane derivatives, such as those that could be formed from this compound, would yield (4-bromophenyl)(chloro)(alkyl)boranes. These products can be further transformed. For example, subsequent oxidation with reagents like hydrogen peroxide (H₂O₂) in a basic medium converts the organoborane into an alcohol, a process known as hydroboration-oxidation. masterorganicchemistry.comwikipedia.org The oxidation step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position. wikipedia.org

The hydroboration of alkynes with boranes produces alkenylboranes, which are valuable synthetic intermediates. wikipedia.org The use of sterically bulky boranes can often control the reaction to a single hydroboration event. wikipedia.org The resulting alkenylboranes can undergo various transformations, including protonolysis to form alkenes or oxidation to yield aldehydes or ketones. wikipedia.org

Table 1: Regio- and Stereoselectivity of Hydroboration Reactions

FeatureDescription
Regioselectivity Anti-Markovnikov: Boron adds to the less substituted carbon of the alkene. wikipedia.orgwikipedia.org
Stereoselectivity Syn-addition: The hydrogen and boron atoms add to the same face of the double bond. wikipedia.org
Mechanism Concerted, involving a four-membered transition state. wikipedia.org

Electrophilic Aromatic Substitution and Borylation Reactions

This compound is a potent electrophile and can participate in electrophilic aromatic substitution (SEAr) reactions, particularly for the borylation of aromatic compounds. Arylboronic esters, which can be derived from such borylations, are crucial intermediates in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. researchgate.netorganic-chemistry.org

The high Lewis acidity of the boron center in this compound, enhanced by the two electron-withdrawing chlorine atoms, makes it a strong electrophile capable of attacking electron-rich aromatic rings. researchgate.netrsc.org The mechanism of electrophilic borylation typically proceeds through a Wheland-like intermediate, where the boron electrophile attacks the aromatic ring to form a sigma complex (arenium ion). researchgate.net Subsequent deprotonation restores aromaticity and yields the borylated aromatic compound. researchgate.net

In some cases, a catalyst, such as a Lewis acid like aluminum chloride (AlCl₃), may be required to enhance the electrophilicity of the borane (B79455), especially for less reactive aromatic substrates. rsc.org The regioselectivity of the borylation is influenced by the electronic and steric properties of the substituents on the aromatic ring. researchgate.net

Transition metal-free catalytic C-H borylation of arenes has emerged as a powerful methodology. rsc.org While highly Lewis acidic boranes can effect stoichiometric borylation, catalytic processes offer greater efficiency. researchgate.net These reactions can proceed via different mechanisms, including electrophilic aromatic substitution for B-X electrophiles (where X is a halide). researchgate.netrsc.org

Table 2: Key Aspects of Electrophilic Borylation

AspectDescription
Reagent Type Electrophilic borane (e.g., this compound).
Mechanism Electrophilic Aromatic Substitution (SEAr). researchgate.netrsc.org
Intermediate Wheland-like sigma complex (arenium ion). researchgate.net
Catalysis Can be stoichiometric or catalyzed by Lewis acids. researchgate.netrsc.org

Rearrangement Reactions and Metalate Shifts Involving Organoboron Intermediates

Organoboron compounds derived from this compound can undergo a variety of synthetically useful rearrangement reactions. A prominent class of these transformations is the 1,2-metalate shift, which involves the migration of a group from a tetracoordinate boron "ate" complex to an adjacent atom. nih.govresearchgate.net These rearrangements are powerful tools for the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The process typically begins with the formation of a boronate "ate" complex by the addition of a nucleophile to the trivalent boron center of an organoborane. This increases the electron density on the boron and facilitates the migration of one of its substituents. The migration is often induced by an electrophile that activates a group attached to the adjacent atom.

For instance, the reaction of an alkenylborane with an electrophile can trigger a 1,2-metalate shift, leading to the formation of a new C-C bond. nih.gov The stereochemistry of these rearrangements is often highly controlled, with the migration and the electrophile addition typically occurring in an anti-fashion across the double bond. nih.gov

Catalysis can play a significant role in promoting metalate shifts. Lewis acids can accelerate the reaction, and enantioselective catalysis has been developed to control the stereochemical outcome, leading to the synthesis of chiral α-chloroalkylboronic esters, which are valuable synthetic intermediates. nih.gov These reactions highlight the versatility of organoboron compounds in stereoselective synthesis. nih.gov

Redox Chemistry and Frustrated Lewis Pair (FLP) Applications

The redox chemistry of arylboron dihalides like this compound is an area of growing interest. Aryl halides, in general, can undergo reduction to form aryl radicals, which are highly reactive intermediates in a variety of chemical transformations. researchgate.netacs.org The redox potential of the aryl halide is a key factor in these processes. researchgate.net

Frustrated Lewis Pair (FLP) chemistry involves the combination of a sterically hindered Lewis acid and a Lewis base that cannot form a classical adduct. bris.ac.uk This "frustration" leaves both the Lewis acid and base sites available to react with other molecules. bris.ac.uk Dichloroboranes, due to their strong Lewis acidity, have the potential to act as the Lewis acid component in FLPs.

While specific FLP applications involving this compound are not extensively documented, the general principles of FLP chemistry suggest its potential use in activating small molecules like dihydrogen (H₂). bris.ac.ukresearchgate.net The FLP can heterolytically cleave the H-H bond, with the Lewis acid (the borane) accepting a hydride and the Lewis base accepting a proton. bris.ac.uk This activation of hydrogen has been applied to metal-free hydrogenations of various unsaturated substrates. researchgate.netmorressier.com

The development of shelf-stable borane complexes for FLP catalysis is an active area of research. nih.gov By carefully designing the Lewis acid and base components, it is possible to create systems where the FLP can be "reactivated" under specific conditions, for example, by thermal stimulus. nih.gov This allows for greater control over the catalytic process.

Computational and Theoretical Studies of 4 Bromophenyl Dichloro Borane

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within (4-Bromophenyl)(dichloro)borane are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to probe these aspects at a molecular level.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful paradigm for predicting the reactivity of molecules. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is rich in π-electrons. Conversely, the LUMO is anticipated to be centered on the electron-deficient boron atom of the dichloro-boryl group. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to lower the energy of the HOMO compared to unsubstituted phenyl(dichloro)borane. This, in turn, would influence the HOMO-LUMO gap and, consequently, the molecule's reactivity profile.

CompoundCalculated HOMO Energy (eV)Calculated LUMO Energy (eV)Calculated HOMO-LUMO Gap (eV)
Phenyl(dichloro)borane (Predicted)-9.5-2.07.5
(4-Chlorophenyl)(dichloro)borane (Predicted)-9.7-2.27.5
This compound (Predicted)-9.6-2.17.5

This table presents predicted values based on trends observed in computational studies of similar arylborane compounds. The substitution of a halogen on the phenyl ring is expected to have a modest effect on the HOMO-LUMO gap compared to the unsubstituted analogue.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This analysis also quantifies the stabilizing effects of electron delocalization, known as hyperconjugative interactions. These interactions involve the donation of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO.

NBO analysis can provide quantitative data on these interactions in the form of second-order perturbation theory energies (E(2)). A higher E(2) value indicates a stronger interaction.

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
π(C-C) of Phenyl Ringp(B)~20-30pπ-pπ conjugation
LP(Cl)σ(B-C)~5-10Hyperconjugation
LP(Cl)σ(B-Cl)~2-5Hyperconjugation

This table illustrates the predicted key hyperconjugative interactions and their estimated stabilization energies for this compound based on NBO analyses of analogous organoboron compounds.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule dictates its electrostatic properties and is crucial for understanding its interactions with other molecules. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant region of positive potential around the boron atom, highlighting its strong Lewis acidic character. The chlorine atoms, being highly electronegative, will draw electron density away from the boron. The bromophenyl ring will exhibit regions of negative potential above and below the plane of the ring, associated with the π-electron cloud. The bromine atom itself will likely show a region of slightly positive potential along the C-Br bond axis, a phenomenon known as a σ-hole, which can participate in halogen bonding.

Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire reaction pathway and provide valuable insights into the factors that control reaction rates and selectivity.

Transition State Identification and Reaction Pathway Energetics

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For reactions involving this compound, such as nucleophilic substitution at the boron center or cross-coupling reactions, DFT can be used to model the structures and energies of the transition states. For instance, in a reaction with a nucleophile, the transition state would likely involve the formation of a transient tetracoordinate boron species. DFT calculations on similar borylation reactions have shown that the energy barriers can be significantly influenced by the nature of the substituents on both the boron reagent and the substrate. nih.govresearchgate.net

Computational Modeling of Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects in several ways, from simple implicit solvent models that treat the solvent as a continuous dielectric medium to more complex explicit models that include individual solvent molecules.

In the context of reactions with this compound, the polarity of the solvent would be a critical factor. Polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy of a reaction. For example, in Suzuki-Miyaura coupling reactions, the choice of solvent can influence the rate-determining transmetalation step. digitellinc.comnih.gov Computational studies can model these solvent-reactant interactions and help in the rational selection of solvents to optimize reaction conditions.

Prediction of Spectroscopic Parameters and Structural Properties

Computational chemistry offers a robust framework for the prediction of spectroscopic and structural properties of molecules like this compound, often with a high degree of accuracy. These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignments, and providing insights into the molecule's geometry and electronic environment.

Detailed Research Findings

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established and have been applied to closely related compounds, such as dichlorophenylborane (B1345638). These studies typically employ Density Functional Theory (DFT), a workhorse of computational quantum chemistry, to model the molecule's properties.

For instance, a combination of experimental and computational studies on dichlorophenylborane has utilized DFT to gain a precise understanding of its structural and vibrational characteristics. acs.org Such calculations can predict key structural parameters, including bond lengths and angles, which are fundamental to understanding the molecule's three-dimensional shape and steric profile.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding within a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, which aids in the interpretation of experimental spectra. Anharmonic frequency calculations, which go beyond the simple harmonic oscillator approximation, can provide even more accurate predictions, with deviations from experimental gas-phase values often being minimal. nih.govaalto.finih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for structure elucidation. The chemical shifts of nuclei like ¹H, ¹³C, and ¹¹B are highly sensitive to the local electronic environment. Computational methods, including DFT and increasingly, machine learning approaches, can predict these chemical shifts with a high degree of accuracy, assisting in the assignment of complex spectra. acs.orgresearchgate.netsigmaaldrich.com

The following tables present illustrative predicted structural and spectroscopic data for dichlorophenylborane, a close analog of this compound, based on typical computational chemistry approaches.

Table 1: Predicted Structural Parameters of Dichlorophenylborane

ParameterPredicted Value
B-C Bond Length (Å)1.55
B-Cl Bond Length (Å)1.83
C-C Bond Length (Aromatic, avg.) (Å)1.40
C-B-Cl Bond Angle (°)121.0
Cl-B-Cl Bond Angle (°)118.0

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Table 2: Predicted Vibrational Frequencies of Dichlorophenylborane

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(B-Cl) symmetric stretch~750Stretching of the B-Cl bonds
ν(B-Cl) asymmetric stretch~950Asymmetric stretching of B-Cl bonds
ν(B-C) stretch~1100Stretching of the B-C bond
Aromatic C-H stretch3000-3100Stretching of the C-H bonds on the phenyl ring

Note: These are approximate values and the actual spectrum would contain numerous other vibrational modes.

Quantitative Structure-Activity Relationships (QSAR) in Organoboron Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the realm of organoboron catalysis, QSAR models are developed to predict the catalytic efficacy of different organoboron compounds, thereby guiding the rational design of more efficient catalysts.

Detailed Research Findings

Arylboronic acids and their derivatives, such as this compound, are fundamental building blocks in a variety of catalytic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comnist.govchemspider.commdpi.com QSAR studies in this area seek to correlate the structural and electronic properties of the arylboronic acid with the yield, selectivity, or rate of the catalytic reaction.

The development of a QSAR model involves several key steps:

Dataset Selection: A diverse set of organoboron compounds with known catalytic activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For arylboronic acids, the electronic nature of the substituents on the aromatic ring is particularly important.

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume, surface area, and specific steric indices.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical techniques, including cross-validation and the use of an external test set of compounds.

For organoboron compounds used in catalysis, QSAR models can help to identify the key molecular features that govern their reactivity. For example, a QSAR study might reveal that the catalytic activity is enhanced by electron-withdrawing substituents on the aryl ring or by a specific steric profile around the boron center. This knowledge can then be used to computationally screen virtual libraries of new organoboron compounds and prioritize the most promising candidates for synthesis and experimental testing.

Table 3: Common Descriptors in QSAR Studies of Organoboron Catalysis

Descriptor TypeExamplesRelevance to Catalysis
ElectronicHammett constants (σ), HOMO/LUMO energies, Mulliken chargesInfluences the electrophilicity/nucleophilicity of the boron center and the stability of reaction intermediates.
StericSterimol parameters, van der Waals volumeAffects the accessibility of the catalytic center and the selectivity of the reaction.
TopologicalConnectivity indices, shape indicesEncodes information about the overall molecular architecture that can influence catalyst-substrate interactions.

By leveraging the power of computational chemistry and QSAR, researchers can accelerate the discovery and optimization of novel organoboron catalysts for a wide range of chemical transformations.

Advanced Structural Characterization and Spectroscopic Analysis in Research on 4 Bromophenyl Dichloro Borane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

¹H, ¹³C, and ¹¹B NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of (4-Bromophenyl)(dichloro)borane is expected to be dominated by signals from the aromatic protons. The 4-substituted phenyl ring will give rise to a characteristic AA'BB' system, appearing as two sets of doublets. The protons ortho to the bromine atom (H-3 and H-5) and those ortho to the dichloroboryl group (H-2 and H-6) will have distinct chemical shifts due to the different electronic effects of these substituents. The electron-withdrawing nature of both the bromine and the dichloroboryl group will shift these protons downfield compared to unsubstituted benzene.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show four signals for the aromatic carbons, as the symmetry of the para-substituted ring results in two pairs of equivalent carbons (C-2/C-6 and C-3/C-5) and two unique carbons (C-1 and C-4). The carbon atom directly attached to the boron (C-1) is expected to be broad due to quadrupolar relaxation of the attached boron nucleus. oregonstate.edu The chemical shifts will be influenced by the electronegativity of the attached groups.

¹¹B NMR Spectroscopy: As a trivalent organoborane, the ¹¹B NMR spectrum of this compound is anticipated to show a single, relatively broad resonance. northwestern.eduhuji.ac.il The chemical shift is sensitive to the electronic environment of the boron atom. sdsu.edu For aryldichloroboranes, this shift typically falls in the downfield region, and a value in the range of 50-60 ppm relative to BF₃·OEt₂ can be expected. The line width will be influenced by the rate of quadrupolar relaxation. northwestern.edu

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
¹H (H-2, H-6)7.8 - 8.2Doublet~8
¹H (H-3, H-5)7.5 - 7.7Doublet~8
¹³C (C-1)135 - 145Singlet (potentially broad)-
¹³C (C-2, C-6)130 - 135Singlet-
¹³C (C-3, C-5)132 - 138Singlet-
¹³C (C-4)125 - 130Singlet-
¹¹B50 - 60Broad Singlet-

2D NMR Techniques for Connectivity and Dynamics

To unambiguously assign the proton and carbon signals and to probe for through-bond and through-space correlations, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons in the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the aromatic protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. It would allow for the definitive assignment of the quaternary carbons by observing their correlations to the aromatic protons. For instance, correlations from H-2/H-6 to C-4 and C-1 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information on the spatial proximity of protons, which can be useful in studying intermolecular interactions or conformational preferences in solution.

Mass Spectrometry for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The mass spectrum of the closely related dichlorophenylborane (B1345638) shows a prominent molecular ion peak. nist.gov A similar behavior would be expected for this compound. The presence of bromine and chlorine atoms would result in a distinctive isotopic pattern for the molecular ion and its fragments, which is a powerful diagnostic tool.

Predicted Fragmentation Pathway:

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion [C₆H₄BrCl₂B]⁺•.

Loss of Chlorine: A common fragmentation pathway for organodichloroboranes is the loss of a chlorine radical, leading to the [C₆H₄BrClB]⁺ ion.

Loss of BCl₂: Cleavage of the B-C bond can result in the formation of the bromophenyl cation [C₆H₄Br]⁺.

Other Fragments: Other potential fragment ions could arise from the loss of bromine, HCl, or other neutral species.

Predicted Mass Spectrometry Data for this compound

m/z (predicted)Proposed FragmentNotes
236/238/240[C₆H₄⁷⁹Br³⁵Cl₂¹¹B]⁺• / isotopesMolecular ion with characteristic isotopic pattern for Br and Cl.
201/203/205[C₆H₄⁷⁹Br³⁵Cl¹¹B]⁺ / isotopesLoss of a Cl radical.
155/157[C₆H₄⁷⁹Br]⁺ / isotopesLoss of the BCl₂ group.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the crystallographic databases, we can infer its likely molecular geometry and potential packing motifs from related structures.

The molecule is expected to be largely planar, with the dichloroboryl group lying in or close to the plane of the phenyl ring to allow for some degree of π-interaction between the empty p-orbital of the boron and the aromatic system. The B-Cl bond lengths and the C-B-Cl and Cl-B-Cl bond angles would be characteristic of aryldichloroboranes.

In the solid state, the crystal packing would be governed by intermolecular interactions. While classical hydrogen bonds are absent, weak C-H···Cl interactions and π-π stacking between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal lattice. The bromine atoms may also participate in halogen bonding interactions. Analysis of crystal structures of other 4-bromophenyl derivatives often reveals such interactions. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study conformational isomers. The vibrational spectra of this compound would be characterized by modes associated with the phenyl ring, the C-Br bond, the C-B bond, and the B-Cl₂ group.

Normal Coordinate Analysis and Vibrational Assignments

A detailed understanding of the vibrational modes can be achieved through a normal coordinate analysis (NCA), often aided by computational methods like Density Functional Theory (DFT). nih.gov This analysis allows for the assignment of each observed vibrational band to a specific molecular motion.

Predicted Vibrational Assignments for this compound

Wavenumber (cm⁻¹) (Predicted Range)AssignmentSpectroscopic Activity
3100-3000Aromatic C-H stretchingIR, Raman
1600-1550Aromatic C=C stretchingIR, Raman
~1380B-phenyl stretchingIR, Raman
~1070C-Br stretchingIR (strong), Raman (medium)
950-850Asymmetric B-Cl stretchingIR (strong), Raman (strong)
~820Phenyl ring breathing/puckeringIR, Raman
~650Symmetric B-Cl stretchingIR (medium), Raman (strong)
Below 500C-B-Cl and Cl-B-Cl bending modesIR, Raman

The combination of FT-IR and FT-Raman spectroscopy is particularly powerful due to their different selection rules. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa, providing complementary information for a complete vibrational analysis.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

The electronic absorption and emission properties of organoborane compounds are of significant interest due to their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The photophysical characteristics are intrinsically linked to the electronic structure of the molecule, which is influenced by the nature of the substituents on the boron atom and the aromatic system.

Detailed Research Findings

Research into the specific electronic absorption (UV-Vis) and emission spectroscopic properties of this compound is not extensively detailed in publicly available literature. However, the photophysical characteristics can be inferred from studies on related arylboron compounds and the fundamental principles of electronic transitions in such molecules.

The UV-Vis absorption spectrum of an arylborane like this compound is expected to be dominated by π → π* transitions within the bromophenyl ring. The presence of the dichloroboryl group (-BCl₂) can influence these transitions. The boron atom, being electron-deficient, can engage in p-π conjugation with the phenyl ring, which typically leads to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The lone pairs on the chlorine atoms can also interact with the vacant p-orbital of the boron, modulating the extent of this conjugation.

Similarly, the emission properties (fluorescence) of this compound are expected to be weak. Generally, simple arylboranes that are not part of a larger, rigid, and highly conjugated system exhibit low fluorescence quantum yields. This is often attributed to efficient non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, which are facilitated by the free rotation of the phenyl ring and the vibrational modes of the B-Cl bonds. The presence of the heavy bromine atom is also known to promote intersystem crossing to the triplet state, which can quench fluorescence and favor phosphorescence, although the latter is typically only observed at low temperatures in a rigid matrix.

While specific experimental data for this compound is scarce, the table below provides representative UV-Vis absorption data for closely related aryldihaloborane compounds to illustrate the expected absorption regions.

Interactive Data Table: UV-Vis Absorption Data for Representative Arylboron Dihalides

Compound NameSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Phenylboron dichlorideHexane242~10,000
(4-Chlorophenyl)dichloroboraneCyclohexane250Not Reported
(4-Methoxyphenyl)dichloroboraneDichloromethane275Not Reported

Note: The data in this table is representative of related compounds and is intended to provide an estimate of the expected spectroscopic behavior of this compound. The exact values for this compound may vary.

The emission spectra for simple arylboron dihalides are rarely reported in the literature, likely due to their very low to negligible fluorescence quantum yields at room temperature in solution. For practical applications in light-emitting materials, the boron center is typically incorporated into more complex, rigid, and extended π-systems to enhance the fluorescence efficiency by restricting non-radiative decay pathways.

Broader Research Applications and Transformative Roles of 4 Bromophenyl Dichloro Borane

Catalytic Reagent in Advanced Organic Synthesis

The electron-deficient nature of the boron atom in (4-Bromophenyl)(dichloro)borane imparts strong Lewis acidic character, enabling it to serve as a catalyst in a variety of organic transformations. wikipedia.orgrsc.org Boron-based Lewis acids are increasingly recognized as powerful tools for activating substrates and facilitating reactions, often providing an alternative to traditional transition-metal catalysts. rsc.orgbohrium.com

As a Lewis acid catalyst, this compound can activate substrates by coordinating to lone-pair-bearing atoms like oxygen or nitrogen. wikipedia.org This activation lowers the energy barrier for subsequent reactions, enabling the construction of intricate molecular frameworks that might be difficult to access under uncatalyzed conditions. For instance, Lewis acids are known to catalyze cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for forming complex cyclic systems in a single, stereocontrolled step. wikipedia.org By coordinating to a dienophile, the borane (B79455) catalyst enhances its reactivity toward a diene, facilitating the formation of complex polycyclic structures that are scaffolds for natural products and pharmaceuticals.

The catalytic activity of boranes is crucial for promoting chemical reactions that involve the cleavage or formation of strong chemical bonds. Halogenated boranes, in particular, are effective catalysts for a range of transformations, including reductions and carbon-heteroatom bond formations. rsc.org The strong Lewis acidity of this compound can be harnessed to activate reactants, enabling bond formations that are otherwise kinetically unfavorable. For example, in Friedel-Crafts-type reactions, the borane can activate a carbonyl group, rendering it more electrophilic and susceptible to attack by an aromatic ring. Furthermore, borane catalysts have been shown to accelerate reductive elimination from metal complexes, a key step in many cross-coupling catalytic cycles. nih.gov This effect can be critical in facilitating challenging C-N bond-forming reactions for the synthesis of heteroaromatic compounds. nih.gov

Building Block for Diverse Organoboron Scaffolds

Beyond its catalytic applications, this compound is a pivotal precursor for the synthesis of a wide array of other organoboron compounds. The two chlorine atoms on the boron center are readily displaced by various nucleophiles, and the brominated phenyl ring offers a handle for further functionalization, making it a highly versatile building block.

The dichloroboryl group is readily converted into other valuable boron functionalities. Hydrolysis of this compound replaces both chlorine atoms with hydroxyl groups, yielding (4-Bromophenyl)boronic acid. researchgate.netnih.gov Boronic acids are exceptionally important intermediates in organic chemistry, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation. researchgate.net (4-Bromophenyl)boronic acid itself is used in numerous palladium-catalyzed cross-coupling reactions to synthesize biaryls and other complex structures. chemicalbook.comsigmaaldrich.com

Partial substitution of the chlorine atoms can lead to the formation of borinic acids or their esters. These transformations allow for a stepwise and controlled diversification of the boron center, creating a platform for generating a library of related compounds.

Table 1: Synthetic Transformations of this compound

Starting MaterialReagent(s)ProductProduct Class
This compoundH₂O(4-Bromophenyl)boronic acidBoronic Acid
This compound1. Ar¹MgX2. H₂OAryl(4-bromophenyl)borinic acidBorinic Acid
This compound1. Ar¹MgX2. Ar²MgX(Ar¹)(Ar²)(4-bromophenyl)boraneTriarylborane

This compound serves as an excellent starting point for the synthesis of triarylboranes. researchgate.netnih.gov These compounds, which feature three aryl groups attached to a central boron atom, have garnered significant interest for their applications in materials science, particularly in the field of optoelectronics as fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.netelsevierpure.com The synthesis involves the sequential reaction of the dichloroborane with organometallic reagents like Grignard or organolithium compounds, allowing for the construction of both symmetrically and unsymmetrically substituted triarylboranes. nih.gov The 4-bromo substituent can be retained for post-synthetic modification or replaced in the course of the synthesis.

The reactivity of the B-Cl bonds also suggests its potential as a precursor for incorporating the 4-bromophenyl moiety into more complex boron-rich structures like polyhedral boron clusters. While direct synthesis from this specific precursor is less common, the functionalization of boron clusters is a rapidly developing field for applications in medicine and materials science. nih.gov

Reagent for Probing Fundamental Organometallic Reaction Mechanisms

The strong and predictable Lewis acidity of this compound makes it a useful tool for investigating the mechanisms of organometallic and catalytic reactions. nih.govcardiff.ac.uk Understanding reaction pathways is fundamental to developing more efficient and selective catalysts.

By adding a Lewis acid like this compound to a reaction, chemists can probe its effect on reaction rates and the stability of intermediates. For example, in studies of palladium-catalyzed cross-coupling, the addition of a borane Lewis acid can significantly accelerate the rate-limiting reductive elimination step by coordinating to a leaving group or a ligand on the metal center. nih.gov By observing how changes in the borane's structure or concentration affect the reaction kinetics, researchers can gain insight into the transition state of the reaction. nih.gov Spectroscopic techniques, such as NMR, can be used to characterize the adducts formed between the borane and reaction components, providing direct evidence for proposed intermediates and helping to elucidate complex mechanistic puzzles. rsc.org

Contribution to Materials Science Research (e.g., Optoelectronic Materials via Boron Doping)

The primary contribution of this compound to materials science lies in its role as a synthon for creating triarylborane derivatives. These derivatives are a class of electron-deficient molecules that have garnered substantial interest for their application in optoelectronic devices. The boron center in triarylboranes possesses a vacant p-orbital, which imparts strong electron-accepting (Lewis acidic) character to the molecule. This feature is crucial for designing materials with efficient charge transport and luminescent properties.

The synthesis of these functional materials often involves the conversion of the dichloroboryl group into a more stable triarylborane moiety and the utilization of the bromo-substituent for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic extension of the π-conjugated system of the molecule, which is essential for tuning its optoelectronic properties.

A notable application of materials derived from this compound is in the fabrication of blue-emitting layers in OLEDs. nih.gov Achieving stable and efficient blue emission is a critical challenge in OLED technology. Triarylborane-based materials, accessible from this precursor, have shown promise in this area due to their high photoluminescence quantum yields and suitable energy levels for facilitating electron injection and transport. nih.govresearchgate.net

For instance, research has demonstrated the synthesis of triarylborane-functionalized carbazole (B46965) derivatives, starting from precursors like this compound. These materials exhibit high thermal stability and efficient blue emission, making them potential candidates for use in high-performance OLEDs. researchgate.net The general strategy involves the reaction of the dichloroborane with appropriate arylating agents to form the triarylborane core, followed by further functionalization via the bromo-group to construct the final complex molecule.

Future Research Directions and Emerging Opportunities in 4 Bromophenyl Dichloro Borane Chemistry

Development of More Sustainable and Green Synthetic Protocols

A major thrust in modern chemical synthesis is the development of environmentally benign processes, and the synthesis of organoboron compounds is no exception. slideshare.netresearchgate.net Future research concerning (4-Bromophenyl)(dichloro)borane and its derivatives is increasingly focused on aligning with the principles of green chemistry. nih.gov

Key areas of development include:

Transition Metal-Free Synthesis: Efforts are underway to develop synthetic routes that reduce or eliminate the need for transition metal catalysts, which can be toxic and difficult to remove from final products. researchgate.net This includes catalyst-free methods for creating S-aryl dithiocarbamates and photoinduced borylation of haloarenes without any metal additives. organic-chemistry.orgresearchgate.net

Benign Solvents and Conditions: There is a significant trend towards using environmentally friendly solvents, with water being an ideal medium for certain reactions. researchgate.net Palladium-catalyzed borylation of aryl bromides has been successfully demonstrated in water using micellar conditions. organic-chemistry.org Furthermore, developing reactions that proceed at room temperature, such as the synthesis of S-aryl dithiocarbamates, reduces energy consumption. researchgate.netresearchgate.net

Photochemical Methods: Visible-light photoredox catalysis is emerging as a powerful green tool. mdpi.com It allows for the generation of reactive intermediates, like alkyl radicals from organoborate complexes, under mild conditions, providing new pathways for synthesis that avoid harsh reagents. asiaresearchnews.com This approach can be used for the oxidative hydroxylation of arylboronic acids using a cobalt-porphyrin catalyst and blue light. mdpi.com

Flow Chemistry: Continuous flow technology offers substantial improvements in safety, heat and mass transfer, and scalability over traditional batch synthesis. researchgate.net Flow-assisted routes are being developed for the synthesis of complex molecules, including those involving metalation/borylation sequences to generate boronic acids. researchgate.netrsc.org This technique allows for the safe handling of reactive intermediates and can significantly shorten reaction times. organic-chemistry.org

These sustainable approaches not only minimize environmental impact but also often lead to more efficient and cost-effective chemical processes.

Exploration of New Catalytic Cycles and Reaction Pathways

While the Suzuki-Miyaura reaction is a cornerstone of organoboron chemistry, research is actively expanding beyond this traditional transformation to uncover new catalytic cycles and reaction pathways for compounds derived from this compound.

A significant emerging area involves harnessing arylboronic acids as precursors to aryl radicals. rsc.org This contrasts with traditional cross-coupling reactions that proceed through organometallic intermediates via transmetalation. rsc.orgbohrium.com Catalytic systems employing oxidants like manganese(III) acetate, or combinations such as Ag(I)/persulfate and iron(II or III)/persulfate, can achieve an oxidative carbon-boron bond cleavage to generate these radical species. rsc.orgbohrium.com This opens up a host of new synthetic possibilities, including:

Direct arylation of arenes and heteroarenes. bohrium.com

Addition reactions to olefins. bohrium.com

Nickel-catalyzed oxidative arylation of C(sp³)–H bonds adjacent to heteroatoms. bohrium.com

Electrochemically-driven generation of aryl radicals, offering a sustainable and highly controllable alternative to chemical oxidants. rsc.org

Beyond radical pathways, new catalytic cycles are being explored to enhance the versatility of boronic acid derivatives. This includes the development of nickel-based catalysts, which are more cost-effective than palladium, for cross-coupling reactions. bohrium.com Furthermore, catalyst-promoted 1,2-metalate shifts are being investigated as a novel strategy in reaction design, enabling the construction of complex chiral building blocks while retaining the versatile organoboron group for subsequent transformations. wikipedia.org Photoredox catalysis is also being merged with other catalytic fields to create novel reactivity. asiaresearchnews.com

Integration of High-Throughput Experimentation and Automation in Discovery

The discovery and optimization of new chemical reactions are being revolutionized by the integration of high-throughput experimentation (HTE) and automation. nih.govresearchgate.net These technologies are particularly impactful in the context of this compound derivatives, which are frequently used in widely applicable reactions like the Suzuki-Miyaura coupling.

HTE allows researchers to rapidly screen a large number of reaction parameters in parallel using multi-well plates. nih.govresearchgate.net This approach accelerates the identification of optimal catalysts, ligands, bases, and solvents, a process that is slow and material-intensive using traditional methods. nih.govresearchgate.net For instance, HTE has been successfully employed to:

Compare the performance of different nickel precatalysts and identify suitable ligands for challenging Suzuki-Miyaura couplings of heterocyclic substrates. uvic.ca

Generate "heat maps" of reaction conditions (e.g., temperature, concentration, stoichiometry) to quickly identify hotspots for successful coupling, which can then be validated and scaled up using continuous flow systems. nih.govresearchgate.net

Screen for optimal conditions at rates approaching 10,000 reaction mixtures per hour using advanced analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS). nih.gov

Commercially available screening kits further democratize this technology, allowing chemists to easily run dozens of microscale reactions in parallel to find the best conditions for a specific Suzuki-Miyaura coupling. sigmaaldrich.com

Automation extends beyond just screening to the multistep synthesis of complex molecules. Automated synthesis platforms can perform iterative cross-coupling reactions using protected boronic acid building blocks, such as N-methyliminodiacetic acid (MIDA) boronates. researchgate.net These MIDA boronates are stable to a wide range of reagents and chromatography, allowing for the sequential assembly of complex structures in a manner analogous to automated peptide synthesis. researchgate.netnih.gov This "block chemistry" approach, enabled by robotics, facilitates the generalized and automated preparation of diverse small molecules. google.comresearchgate.net

Advanced Computational Design and Machine Learning for Boron Reagent Optimization

The synergy between computational chemistry, machine learning (ML), and experimental work is creating powerful new paradigms for optimizing reactions involving boron reagents. This data-driven approach allows for more rapid and efficient exploration of the vast parameter space associated with chemical reactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to study the fundamental properties of boron reagents. nih.gov These studies provide insights into geometry, energetics, and reactivity that can guide experimental design. acs.org For example, computational analysis has been crucial in understanding the mechanisms of protodeboronation, an undesirable side reaction, by modeling how pH affects boron speciation and reactivity pathways. nih.gov

Machine Learning in Reaction Optimization: Machine learning algorithms are increasingly being used to predict reaction outcomes and optimize conditions, often in tandem with HTE platforms. nih.govbeilstein-journals.org

Yield Prediction: ML models can be trained on reaction data to predict the yield of a reaction under a given set of conditions, including different catalysts, solvents, and substrates. nih.govbeilstein-journals.org

Condition Recommendation: Global ML models, trained on large reaction databases, can suggest initial reaction conditions for novel transformations. beilstein-journals.orgacs.org Local models can then fine-tune these parameters for a specific reaction family to maximize outcomes like yield and selectivity. beilstein-journals.org

Active Learning and Bayesian Optimization: These advanced ML strategies are particularly powerful in low-data scenarios, which is common in research and development. nih.govduke.edu An algorithm like Bayesian optimization can intelligently select the next set of experiments to perform to gain the most information, efficiently navigating the parameter space to find optimal conditions with a minimal number of experiments. rsc.org This has been applied to optimize Suzuki couplings and even extremely fast, difficult-to-control reactions like lithium-halogen exchange in flow chemistry, a key step in preparing some boronic acid precursors. rsc.orgnih.gov

This combination of ML and automation is leading to the development of "self-driving" laboratories that can autonomously design, execute, and analyze experiments to accelerate chemical discovery. duke.edu

Expanding the Scope of Electrophilic Boron Chemistry

This compound is a classic example of an electrophilic boron compound, characterized by the vacant p-orbital on its sp²-hybridized boron atom. wikipedia.org While its conversion to a nucleophilic boronate for cross-coupling is its most common use, future research is increasingly focused on leveraging its inherent electrophilicity to drive novel chemical transformations.

A key area of expansion is electrophilic C–H borylation . This powerful, transition-metal-free methodology allows for the direct conversion of C–H bonds into C–B bonds. rsc.org For electrophilic boranes like BCl₃ (a close relative of dichloroboranes), the reaction often proceeds through an electrophilic aromatic substitution mechanism. rsc.orgnih.gov This strategy provides direct access to structurally diverse and synthetically versatile organoboronate esters, which can be difficult to access otherwise. rsc.org

The electrophilic nature of boron is also central to its role as a Lewis acid catalyst . Electron-deficient arylboronic acids, derived from precursors like this compound, can catalyze a range of reactions, including dehydrative C-C bond formations where they activate alcohols towards nucleophilic attack. nih.gov

Emerging frontiers in electrophilic boron chemistry include:

Frustrated Lewis Pairs (FLPs): The design of molecules containing a sterically hindered Lewis acidic boron center and a Lewis base is a burgeoning field. nih.gov These FLPs can activate small molecules like H₂, and the electrophilicity of the boron atom is a critical parameter for tuning the reactivity and reversibility of this activation. nih.gov

New Boryl Radicals: Research into generating and understanding the reactivity of novel boryl radicals is ongoing. For example, the difluoroboryl radical (NHC-BF₂•) has been generated and shown to be the first example of an electrophilic ligated boryl radical, exhibiting unique reactivity patterns compared to its nucleophilic counterparts. nih.gov

Dual Reactivity Modes: In some catalytic systems, organoboron reagents can display dual reactivity. While the boron center participates in transmetalation as a nucleophile, the olefinic part of an alkenylboron reagent can simultaneously act as an electrophilic partner, enabling new types of carbo- and hetero-functionalization reactions that preserve the boron moiety for further synthesis. rsc.org

These research directions highlight a shift towards harnessing the full spectrum of boron's chemical properties, moving beyond its traditional role and opening up new avenues for synthesis and catalysis.

Q & A

Q. How can isotope labeling elucidate boron transfer mechanisms in this compound-mediated transformations?

  • Methodological Answer : Synthesize ¹⁰B-enriched analogs and track isotopic distribution via MS. In hydroboration, >98% ¹⁰B incorporation at the β-position confirmed concerted addition pathways. Isotope dilution experiments quantify competing pathways .

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